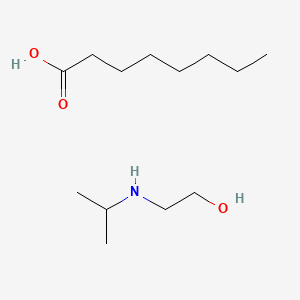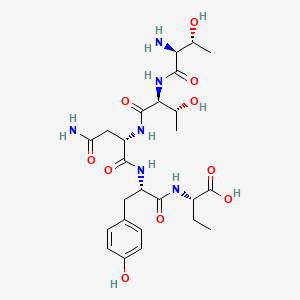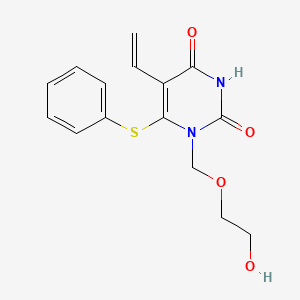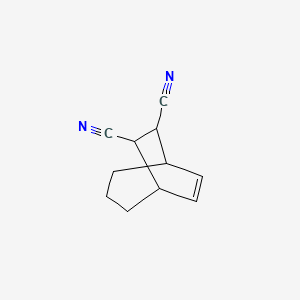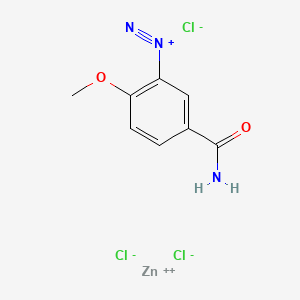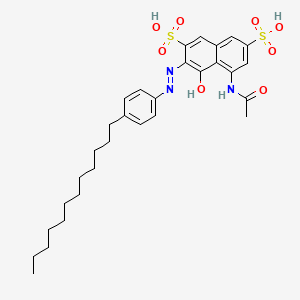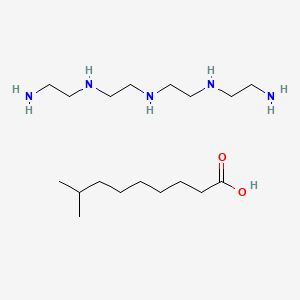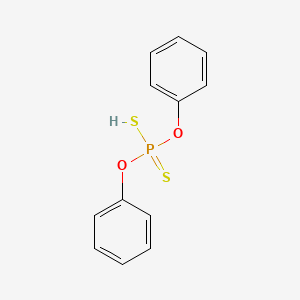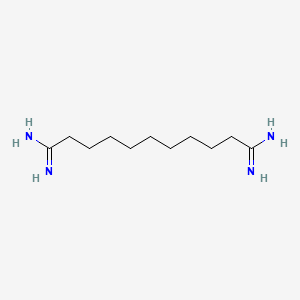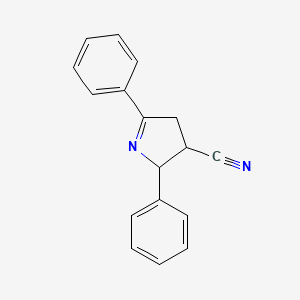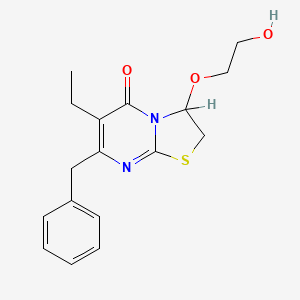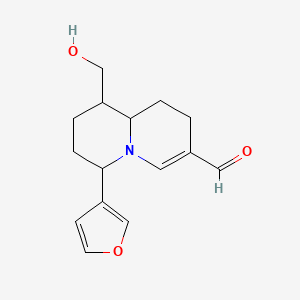
Nuphacristine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nuphacristine is an alkaloid compound isolated from the plant Nuphar luteum . Alkaloids are naturally occurring chemical compounds that contain basic nitrogen atoms. This compound is part of the quinolizidine alkaloid family, which is known for its diverse biological activities and complex structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nuphacristine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the quinolizidine skeleton, followed by specific functional group modifications to achieve the final structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower efficiency compared to natural extraction methods .
Análisis De Reacciones Químicas
Types of Reactions: Nuphacristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce deoxygenated derivatives .
Aplicaciones Científicas De Investigación
Nuphacristine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the stereochemistry and reactivity of quinolizidine alkaloids.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Nuphacristine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Nupharidine: Another alkaloid from Nuphar luteum with similar structural features.
Deoxynupharidine: A related compound with a slightly different functional group arrangement.
Nupharolutine: Another quinolizidine alkaloid with distinct biological activities.
Comparison: Nuphacristine is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities. Compared to similar compounds like Nupharidine and Deoxynupharidine, this compound exhibits different reactivity and potency in various biological assays .
Propiedades
Número CAS |
119459-68-6 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
6-(furan-3-yl)-9-(hydroxymethyl)-2,6,7,8,9,9a-hexahydro-1H-quinolizine-3-carbaldehyde |
InChI |
InChI=1S/C15H19NO3/c17-8-11-1-3-14-12(9-18)2-4-15(16(14)7-11)13-5-6-19-10-13/h5-8,10,12,14-15,18H,1-4,9H2 |
Clave InChI |
MBJDYNFDJNNEHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2C=C(CCC2C1CO)C=O)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


